5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
Properties
IUPAC Name |
5-amino-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-8(12)5-13-7-4-2-3-6(10)9(7)11/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBXYEPLEPAVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=CC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616567 | |
| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132522-83-9 | |
| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132522-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylphenol with chloroacetic acid in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring environmental sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine in the benzoxazine ring undergoes nucleophilic substitution reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonating agents.
Reaction Conditions and Products
- Alkylation : Reacts with methyl iodide or benzyl bromide in the presence of a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) to form N-alkylated derivatives. For example, treatment with benzyl bromide yields N-benzyl-5-amino-4-methyl-benzoxazin-3-one .
- Acylation : Reacts with acetyl chloride or benzoyl chloride under anhydrous conditions to produce N-acetyl or N-benzoyl derivatives .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | Benzyl bromide, KCO | DMF, 80°C, 6 hours | N-Benzyl derivative |
| Acylation | Acetyl chloride, EtN | CHCl, 0°C → RT | N-Acetyl derivative |
Oxidation Reactions
The amino group can be oxidized to nitroso or nitro derivatives under controlled conditions.
Experimental Findings
- Nitrosation : Treatment with NaNO in acidic media (HCl/HO) converts the amino group to a nitroso group, forming 5-nitroso-4-methyl-benzoxazin-3-one .
- Full Oxidation : Strong oxidizing agents like KMnO in acidic conditions yield 5-nitro-4-methyl-benzoxazin-3-one .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| NaNO, HCl | 0–5°C, 2 hours | Nitroso derivative |
| KMnO, HSO | Reflux, 4 hours | Nitro derivative |
Reduction of the Oxazine Ring
The ketone moiety in the benzoxazinone ring can be reduced to a secondary alcohol using agents such as NaBH or LiAlH.
Key Data
- Reduction with NaBH in ethanol at 50°C produces 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-ol , confirmed by H NMR (δ 4.2 ppm, broad singlet for –OH) .
| Reducing Agent | Solvent | Temperature | Product |
|---|---|---|---|
| NaBH | Ethanol | 50°C, 3 hours | 3-Hydroxybenzoxazine derivative |
Cycloaddition Reactions
The amino group participates in 1,3-dipolar cycloadditions, such as click chemistry, to form triazole-linked hybrids.
Case Study: Triazole Formation
Reaction with propargyl bromide in the presence of Cu(I) catalysts generates 5-(1,2,3-triazol-4-yl)-4-methyl-benzoxazin-3-one . This reaction is regioselective and proceeds in high yield (>85%) under mild conditions (RT, 12 hours) .
| Substrate | Catalyst | Conditions | Product |
|---|---|---|---|
| Propargyl bromide | CuI, TBTA | DMF/HO, RT | Triazole-functionalized derivative |
Comparative Reactivity with Analogues
Structural modifications significantly influence reactivity. For instance:
- Methyl Substitution : The 4-methyl group enhances steric hindrance, slowing N-alkylation compared to non-methylated analogues .
- Amino vs. Hydroxyl Groups : The amino group exhibits higher nucleophilicity than hydroxyl groups in related benzoxazines, enabling faster acylation .
| Compound | Reaction Rate (Alkylation) | Key Factor |
|---|---|---|
| 5-Amino-4-methyl-benzoxazin-3-one | Moderate | Steric hindrance |
| 5-Hydroxy-4-methyl-benzoxazin-3-one | Slow | Lower nucleophilicity |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been identified as an antibacterial agent with significant efficacy against a range of pathogenic bacteria. Studies have demonstrated its potential in treating infections caused by resistant strains, making it a candidate for further development in antibiotic therapies .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown activity against breast cancer and leukemia cells, suggesting mechanisms that disrupt cellular proliferation and induce apoptosis .
Case Study: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of traditional chemotherapeutics. This highlights its potential as a lead compound for further drug development.
Agricultural Applications
Herbicide Development
The compound's structural characteristics suggest it may serve as a precursor for developing new herbicides. Its ability to inhibit specific enzymatic pathways in plants could be harnessed to create selective herbicides that target weeds without harming crops .
Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. Its application has been linked to enhanced growth rates and improved stress resistance in various plant species .
Data Table: Agricultural Efficacy
| Application | Effect | Reference |
|---|---|---|
| Herbicide | Inhibition of weed growth | |
| Growth Regulator | Enhanced growth and stress resistance |
Material Science
Polymer Synthesis
In material science, this compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in developing materials for high-performance applications .
Nanocomposite Development
The compound's unique properties make it suitable for creating nanocomposites that exhibit improved electrical conductivity and mechanical strength. These materials can be applied in electronics and structural components where lightweight yet strong materials are required .
Mechanism of Action
The mechanism of action of 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
DIMBOA (2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One)
- Structure : Hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2, 4, and 7 .
- Activity : Potent antibiotic and antioxidant, naturally produced in maize for plant defense. Its hydroxamic acid moiety enables chelation of transition metals (e.g., Zn²⁺, Fe³⁺), enhancing antimicrobial and antiradical effects .
- Applications : Studied for crop protection and as a natural antimicrobial agent .
Propanolamine-Derived 1,4-Benzoxazin-3-Ones
- Structure: Incorporates a propanolamine side chain (e.g., compounds 4a–4n) .
- Activity : Enhanced interaction with biological targets (e.g., enzymes) due to the flexible amine chain, showing promise against phytopathogenic bacteria .
- Applications : Explored as agrochemicals and antimicrobial agents .
6,7-Difluoro-2-Methyl-3,4-Dihydro-2H-1,4-Benzoxazin-3-One
Topoisomerase I Inhibition
Antimicrobial and Antioxidant Profiles
- Target Compound: Limited direct data, but structural similarity to DIMBOA implies possible antimicrobial activity via metal chelation .
- DIMBOA : Broad-spectrum antibiotic activity linked to hydroxamate-metal complexes disrupting microbial metabolism .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP* | Solubility |
|---|---|---|---|---|---|
| 5-Amino-4-methyl-benzoxazin-3-one | C₉H₁₀N₂O₂ | 178.19 | -NH₂, -CH₃ | 1.2 | Soluble in alcohols |
| DIMBOA | C₉H₉NO₄ | 195.17 | -OH, -OCH₃ | -0.5 | Water-soluble |
| Propanolamine-benzoxazinone (4a) | C₁₆H₁₈N₂O₃ | 286.33 | -NHCH₂CHOHCH₃ | 2.8 | Moderate (DCM/MeOH) |
*Predicted using fragment-based methods.
- Lipophilicity : The target compound’s methyl group increases LogP compared to polar DIMBOA, favoring membrane permeability .
- Metabolic Stability : Fluorinated analogues (e.g., 6,7-difluoro) exhibit enhanced stability due to reduced oxidative metabolism .
Research and Development Trends
- Anticancer Agents: Benzoxazinones with electron-deficient substituents (e.g., nitro, fluoro) are prioritized for topoisomerase I inhibition .
- Green Synthesis : Solvent-free methods and catalytic N-methylimidazole are emerging for benzoxazine derivatives, improving sustainability .
- Bioprospecting: Natural benzoxazinoids (e.g., DIMBOA glucosides) are explored as eco-friendly pesticides and anti-inflammatory agents .
Biological Activity
5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 132522-83-9) is a heterocyclic compound belonging to the benzoxazine family. It has gained attention for its diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group and a methyl group attached to a benzoxazine ring, contributing to its unique chemical behavior. Its molecular formula is , with a melting point of approximately 109–111 °C.
Biochemical Pathways
This compound exhibits its biological effects through various biochemical pathways:
- Enzyme Inhibition : It acts as an inhibitor of elastase, an enzyme involved in the breakdown of elastin, suggesting potential applications in treating conditions related to elastin degradation.
- Cell Signaling Modulation : The compound influences the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation.
- Metabolic Pathways : Primarily metabolized in the liver by cytochrome P450 enzymes, it undergoes various transformations that can affect its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:
- HeLa Cells : Studies have shown that this compound can inhibit the proliferation of HeLa cells with varying IC50 values depending on the specific derivative used. For instance, one study reported an IC50 value of 10.46 ± 0.82 μM/mL for a related compound .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 10 | HeLa | 10.46 ± 0.82 |
| Compound 11 | MRC-5 | Up to 17.4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It shows promising activity against certain bacterial strains and fungi, although specific data on these effects remain limited in the current literature.
Anti-inflammatory Effects
At lower doses, it has demonstrated anti-inflammatory effects without significant toxicity in animal models. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds within the benzoxazine class:
- Cytotoxicity Studies : A comparative study indicated that certain derivatives exhibited better selectivity for cancer cells over normal cells, highlighting their potential as targeted therapies .
- Molecular Docking Studies : These studies have provided insights into the binding interactions between the compound and various biomolecules, elucidating structure-activity relationships that are crucial for drug design .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how are key intermediates stabilized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes. For example, Vilsmeier-Haack formylation of 3-methyl-1-aryl-pyrazolones has been adapted for similar benzoxazinones . Stabilization of intermediates often involves low-temperature reactions (<0°C) and anhydrous conditions to prevent hydrolysis. Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using H/C NMR .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) identifies amine protons (~δ 6.2 ppm) and methyl groups (δ 1.2-1.4 ppm). C NMR confirms carbonyl (δ 170-175 ppm) and aromatic carbons .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and detect polar byproducts .
- X-ray Crystallography : Resolves dihydro-oxazine ring conformation and hydrogen-bonding networks, critical for validating stereochemistry .
Q. How should researchers mitigate decomposition during storage?
- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization enhances stability for long-term storage. Decomposition products (e.g., benzoxazolinones) can be monitored via TLC (Rf 0.3 in chloroform/methanol 9:1) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this benzoxazinone derivative?
- Methodological Answer :
- Solvent Optimization : Use DMF or THF to enhance solubility of intermediates. Microwave-assisted synthesis reduces reaction time (30 mins vs. 24 hrs) .
- Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency. Yields increase from 50% to 78% when using 10 mol% catalyst .
- Workup Strategies : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials. Recrystallization from ethanol/water mixtures improves purity .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected H NMR splitting patterns)?
- Methodological Answer :
- Variable-Temperature NMR : Identifies dynamic rotational isomers in the dihydro-oxazine ring, which cause splitting discrepancies .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ m/z calc. 207.1001) and rules out impurities .
- DFT Calculations : Compare computed vs. experimental IR spectra to validate tautomeric forms .
Q. How can structure-activity relationships (SAR) be systematically evaluated for this compound’s bioactivity?
- Methodological Answer :
- In Vitro Assays : Test against enzyme targets (e.g., kinase inhibition assays using ADP-Glo™) with IC₅₀ determination .
- Derivatization : Introduce substituents (e.g., fluoro or nitro groups) at the 4-methyl position to assess electronic effects on activity. Monitor changes via SPR (surface plasmon resonance) binding assays .
- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, correlating half-life with structural modifications .
Q. What mechanistic insights explain byproduct formation during synthesis, and how can they be minimized?
- Methodological Answer :
- Byproduct Identification : LC-MS/MS detects dimeric species (m/z 414.2) formed via Michael addition of intermediates.
- Kinetic Control : Lower reaction temperature (0°C) and shorter reaction times (2 hrs) suppress side reactions .
- Additive Screening : Addition of molecular sieves (4Å) absorbs water, reducing hydrolysis byproducts .
Q. How can computational methods guide the design of novel derivatives with enhanced properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Focus on optimizing hydrogen bonds with Ser530 and hydrophobic interactions .
- QSAR Modeling : Train models on logP and polar surface area to predict bioavailability. Derivatives with logP 1.5-2.5 show optimal membrane permeability .
- MD Simulations : Assess conformational stability of the dihydro-oxazine ring under physiological conditions (37°C, pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
